molecular formula C13H15NO2S2 B2555872 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)acetamide CAS No. 1421474-31-8

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2555872
CAS RN: 1421474-31-8
M. Wt: 281.39
InChI Key: OEKPXTVBXLTAMG-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)acetamide, also known as HT-2AA, is a chemical compound that has been recently studied for its potential use in scientific research. This compound has shown promise in various studies and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Chemoselective Acetylation and Synthesis

The process optimization, mechanism, and kinetics of chemoselective acetylation of 2-aminophenol to produce intermediates for antimalarial drugs highlight the significance of catalyst choice and reaction conditions in achieving desired products (Magadum & Yadav, 2018). Similarly, the design and synthesis of novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives for pharmacological applications demonstrate the creative approaches in medicinal chemistry (Jing, 2010).

Catalytic Hydrogenation for Green Synthesis

The development of a novel Pd / C catalyst for the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide showcases the importance of catalyst development for efficient and green synthetic routes (Qun-feng, 2008).

Synthesis and Anti-inflammatory Activity

Research on the synthesis of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with anti-inflammatory activity underscores the potential of specific structural motifs in modulating biological activity (Sunder & Maleraju, 2013).

Optoelectronic Properties

The study of optoelectronic properties of thiazole-based polythiophenes, which involves similar thiophene structures, indicates the potential application of such compounds in material science, particularly in the development of conducting polymers (Camurlu & Guven, 2015).

properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c15-11(12-4-2-8-18-12)5-6-14-13(16)9-10-3-1-7-17-10/h1-4,7-8,11,15H,5-6,9H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKPXTVBXLTAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)acetamide

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